molecular formula C3H2F2N4O2 B13613731 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid

2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid

Cat. No.: B13613731
M. Wt: 164.07 g/mol
InChI Key: JTGUOQLBLGMZBT-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is a fluorinated organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid typically involves the introduction of fluorine atoms and the formation of the tetrazole ring. One common method includes the reaction of a suitable precursor with a fluorinating agent under controlled conditions. For example, the precursor can be reacted with difluorocarbene generated in situ from a difluoromethylating reagent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of fluorinated and tetrazole-containing derivatives .

Scientific Research Applications

2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms and the tetrazole ring can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid is unique due to the presence of both fluorine atoms and the tetrazole ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C3H2F2N4O2

Molecular Weight

164.07 g/mol

IUPAC Name

2,2-difluoro-2-(2H-tetrazol-5-yl)acetic acid

InChI

InChI=1S/C3H2F2N4O2/c4-3(5,2(10)11)1-6-8-9-7-1/h(H,10,11)(H,6,7,8,9)

InChI Key

JTGUOQLBLGMZBT-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=N1)C(C(=O)O)(F)F

Origin of Product

United States

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